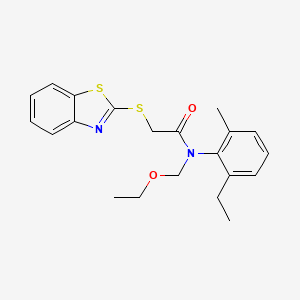

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide is a benzothiazole-containing acetamide derivative. Its structure comprises:

- Acetamide backbone: The core scaffold includes an acetamide group substituted with an ethoxymethyl and a 2-ethyl-6-methylphenyl moiety on the nitrogen atom.

- Benzothiazole-sulfanyl substituent: A 1,3-benzothiazole ring is linked via a sulfanyl (-S-) group at the 2-position of the acetamide chain.

This compound shares structural motifs with herbicides (e.g., chloroacetanilides like acetochlor) but is distinct due to the benzothiazole-sulfanyl group . Benzothiazoles are known for diverse biological activities, including antifungal, antibacterial, and herbicidal properties .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S2/c1-4-16-10-8-9-15(3)20(16)23(14-25-5-2)19(24)13-26-21-22-17-11-6-7-12-18(17)27-21/h6-12H,4-5,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQMSUZUSROQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CSC2=NC3=CC=CC=C3S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is with a molecular weight of approximately 372.54 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological properties.

The biological activity of benzothiazole derivatives often stems from their ability to interact with various biological targets, including enzymes and nucleic acids. Studies indicate that these compounds can intercalate into DNA or bind selectively to the minor groove of DNA, influencing cellular processes such as proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 6.26 ± 0.33 | 2D culture |

| Compound B | HCC827 (lung cancer) | 20.46 ± 8.63 | 3D culture |

| Compound C | NCI-H358 (lung cancer) | 16.00 ± 9.38 | 3D culture |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. The compound has shown activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate potential therapeutic applications in treating bacterial infections.

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of a related benzothiazole derivative in a mouse model of lung cancer. The treated group showed a significant reduction in tumor size compared to the control group, highlighting the potential for clinical application.

- Antimicrobial Testing : In vitro testing against various pathogens revealed that compounds with similar structures to this compound exhibited notable antibacterial activity, supporting further investigation into their use as antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds based on substituents and applications:

Key Differences and Implications

Substituent Effects on Activity: The target compound’s 2-ethyl-6-methylphenyl group is structurally analogous to acetochlor’s aromatic moiety but lacks the chloro substituent critical for herbicidal activity in chloroacetanilides . N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () demonstrates how ethoxy and chlorophenyl groups enhance target specificity in drug design, a strategy that could apply to the target compound.

Physicochemical Properties :

- The target compound ’s ethoxymethyl group increases hydrophobicity compared to hydroxylated metabolites like hydroxyalachlor (), which are more polar and less persistent in the environment .

- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide () has higher solubility due to methoxy groups, whereas the target compound’s ethyl-methylphenyl group may favor membrane permeability .

Environmental and Regulatory Considerations :

- Acetochlor is prohibited in the EU due to groundwater contamination risks , but the target compound ’s benzothiazole core and lack of chlorine might reduce toxicity. However, its environmental fate remains unstudied.

Research Findings and Gaps

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, and how is purity ensured during synthesis?

The compound is typically synthesized via multi-step reactions involving benzothiazole derivatives and acetamide precursors. Key steps include:

- Sulfanyl group introduction : Reacting 2-mercaptobenzothiazole with chloroacetamide derivatives under reflux in ethanol or dichloromethane .

- Amide coupling : Using catalysts like triethylamine to facilitate nucleophilic substitution between intermediates .

- Purity monitoring : Thin-layer chromatography (TLC) in solvent systems (e.g., chloroform:methanol, 7:3) and spectroscopic techniques (NMR, MS) for structural confirmation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For resolving crystal packing and supramolecular interactions (e.g., hydrogen-bonding networks) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Anticancer activity : Cytotoxicity screening against cancer cell lines (e.g., IC50 determination via MTT assays) .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence scalability?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful removal during workup .

- Temperature control : Maintaining reflux conditions (±2°C) minimizes side reactions .

- Catalyst loading : Triethylamine (1.2–1.5 eq.) balances reaction rate and byproduct formation .

- Scalability challenges : Column chromatography may be replaced with recrystallization for cost-effective purification .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

- Orthogonal assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside flow cytometry) .

- Structural analogs : Compare activity trends with derivatives to identify critical pharmacophores .

- Meta-analysis : Pool data from multiple studies to account for variability in cell lines or experimental conditions .

Q. What strategies are employed to study the compound’s mechanism of action at the molecular level?

- Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR, COX-2) using software like AutoDock .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptor-ligand interactions .

- Transcriptomics : RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .

Q. How are environmental stability and degradation pathways evaluated for this compound?

- Hydrolysis studies : Monitor stability in aqueous buffers at varying pH (e.g., 2–12) via HPLC .

- Photodegradation : Expose to UV-Vis light and analyze breakdown products using LC-MS .

- Ecotoxicology : Assess impact on model organisms (e.g., Daphnia magna) using OECD guidelines .

Methodological Considerations for Data Reproducibility

Q. What experimental design principles mitigate variability in biological assays?

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.